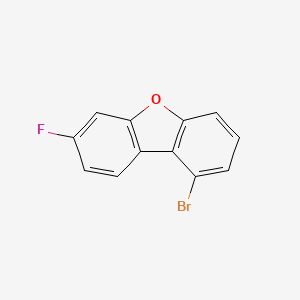
1-Bromo-7-fluoro-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-7-fluoro-dibenzofuran is a chemical compound belonging to the dibenzofuran family, which is characterized by a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-7-fluoro-dibenzofuran typically involves the bromination and fluorination of dibenzofuran. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve selective substitution at the desired positions on the dibenzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-7-fluoro-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dibenzofuran derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
1-Bromo-7-fluoro-dibenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 1-Bromo-7-fluoro-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-Bromo-dibenzofuran
- 7-Fluoro-dibenzofuran
- 1-Chloro-7-fluoro-dibenzofuran
- 1-Bromo-7-chloro-dibenzofuran
Comparison: 1-Bromo-7-fluoro-dibenzofuran is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to its analogs. For instance, the combination of these substituents can enhance the compound’s reactivity and selectivity in certain reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H6BrFO |
|---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
1-bromo-7-fluorodibenzofuran |
InChI |
InChI=1S/C12H6BrFO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H |
InChI Key |
RKTDDAZLBSPYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=C(C=C3)F)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















